molecular formula C19H15ClN2O3S B2955823 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide CAS No. 868377-73-5

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide

Cat. No.: B2955823
CAS No.: 868377-73-5
M. Wt: 386.85
InChI Key: OAWDCBRNOKXWJZ-VZCXRCSSSA-N
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Description

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structural features, including a benzothiazole ring, a prop-2-yn-1-yl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide typically involves multiple steps. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with appropriate reagents to introduce the chloro and dimethoxybenzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as phase transfer catalysis, microwave-assisted synthesis, and solvent-free reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary, but mild conditions are often preferred to maintain the integrity of the compound’s structure .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative formylation can yield formamides, while nucleophilic substitution can introduce various functional groups at the chloro position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and propargylamines, such as:

Uniqueness

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a benzothiazole ring, a prop-2-yn-1-yl group, and a dimethoxybenzamide moiety sets it apart from other similar compounds .

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-4-10-22-17-13(20)6-5-7-16(17)26-19(22)21-18(23)12-8-9-14(24-2)15(11-12)25-3/h1,5-9,11H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDCBRNOKXWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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